5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H11ClN2S and its molecular weight is 226.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the known properties of thiophene derivatives, it can be inferred that this compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Pharmacokinetics
Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound might have good bioavailability, although the specific ADME properties would depend on various factors including the compound’s structure and the biological context.
Result of Action
Based on the known properties of thiophene derivatives, it can be inferred that this compound might have various effects at the molecular and cellular level . The exact nature of these effects would depend on the specific target and the biological context.
Biochemical Analysis
Biochemical Properties
5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or modification of protein function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, resulting in irreversible inhibition. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, the compound can be toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCTOMGBQZOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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